3-Amino-5-bromo-2-methylbenzonitrile 3-Amino-5-bromo-2-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 1000342-36-8
VCID: VC2109267
InChI: InChI=1S/C8H7BrN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3
SMILES: CC1=C(C=C(C=C1N)Br)C#N
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol

3-Amino-5-bromo-2-methylbenzonitrile

CAS No.: 1000342-36-8

Cat. No.: VC2109267

Molecular Formula: C8H7BrN2

Molecular Weight: 211.06 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-bromo-2-methylbenzonitrile - 1000342-36-8

Specification

CAS No. 1000342-36-8
Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
IUPAC Name 3-amino-5-bromo-2-methylbenzonitrile
Standard InChI InChI=1S/C8H7BrN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3
Standard InChI Key ZZNAEJYUARNYAX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1N)Br)C#N
Canonical SMILES CC1=C(C=C(C=C1N)Br)C#N

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

3-Amino-5-bromo-2-methylbenzonitrile features a unique arrangement of functional groups around a benzene core. Based on structural analysis and comparison with similar compounds, the following properties can be determined or estimated:

Property3-Amino-5-bromo-2-methylbenzonitrile (estimated)3-Amino-5-bromo-2-hydroxybenzonitrile5-Bromo-2-methylbenzonitrile
Molecular FormulaC₈H₇BrN₂C₇H₅BrN₂OC₈H₆BrN
Molecular Weight~211 g/mol213.03100 g/mol~196 g/mol
Physical StateSolid (predicted)SolidWhite solid
SolubilityLikely soluble in organic solventsNot availableSoluble in ethyl acetate
CAS NumberNot established862728-35-6156001-51-3

The structural relationship between 3-Amino-5-bromo-2-methylbenzonitrile and its analogues provides important context for understanding its chemical behavior. The compound shares core structural elements with 3-Amino-5-bromo-2-hydroxybenzonitrile, differing only in the substitution of a hydroxyl group with a methyl group at position 2 .

Synthesis Methods

Synthetic ApproachStarting MaterialKey Reaction ConditionsExpected YieldReference
Selective Bromination3-amino-2-methylbenzonitrileBr₂, solvent, controlled temperatureVariable based on reaction optimizationInferred from similar reactions
Diazotization-Bromination3,5-diamino-2-methylbenzonitrileHBr, NaNO₂, CuBr, controlled temperature progression~75-80%Adapted from
Nitro Reduction3-nitro-5-bromo-2-methylbenzonitrileNH₄Cl, Fe powder, EtOH/water, 90°C~95-99%Adapted from

Detailed Synthesis Protocol

A potential synthesis pathway for 3-Amino-5-bromo-2-methylbenzonitrile could be adapted from the synthesis of 5-Bromo-2-methylbenzonitrile, which follows this procedure:

"Water (13.5 mL), HBr (74%, 14.4 mL) and 5-amino-2-methylbenzonitrile (2.0 g, 15.1 mmol) dissolved in water (24 mL) was added to a flask and heated to 50°C for 20 min. Then the mixture was cooled to 0~5°C, and a solution of NaNO₂ (1.2 g, 17.4 mmol) in water was added. The reaction mixture was stirred for 10 min at 0~5°C, then was warmed to 40°C. A solution of CuBr (6.5 g, 45.1 mmol) in water (36 mL) and HBr (7.2 mL) was added to the mixture, and refluxed for 2 h."

This approach yields 77% of the target brominated product, suggesting that similar yields might be achievable for 3-Amino-5-bromo-2-methylbenzonitrile with appropriate optimization of reaction conditions and starting materials.

Alternatively, a reduction approach similar to the synthesis of methyl 3-amino-5-bromo-2-methylbenzoate could be employed:

"A mixture of methyl 5-bromo-2-methyl-3-nitrobenzoate (17 g, 62.0 mmol) in ethanol (85 mL) had NH₄Cl solution (17 g in 85 mL water, 317.8 mmol) followed by Fe powder (27.8 g, 498.1 mmol) added. The resulting reaction mixture was stirred at 90°C for 1h."

This method achieved a 99.1% yield for the analogous compound, suggesting high efficiency for the reduction of nitro groups to amines in similar structures.

Application AreaRelevant Structural FeaturesKey FindingsReference
Adenosine Receptor AntagonistsMethylbenzonitrile core"Methylbenzonitrile and quinoline structures may be advantageous scaffolds to obtain potent dual A₂A/A₂B AR antagonists"
Cancer ImmunotherapyBenzonitrile moiety"Compounds without benzonitrile structure had poor inhibitory activities indicating the cyano structure on the benzene ring is closely related to the inhibitory activity"
Structure-Activity RelationshipsCyano functional groupCyano group appears essential for biological activity in certain receptor antagonists

The research on triazole-pyrimidine-methylbenzonitrile derivatives indicates that compounds containing the benzonitrile structure showed good inhibitory activities on adenosine receptors, with one compound displaying "better inhibitory activity on A₂B AR (IC₅₀ 14.12 nM) and higher potency in IL-2 production than AB928." This suggests potential applications for similar benzonitrile derivatives in cancer immunotherapy.

Synthetic Applications

The multiple functional groups in 3-Amino-5-bromo-2-methylbenzonitrile make it valuable as a versatile building block for more complex molecules:

  • The amino group provides a site for various transformations including:

    • Diazotization reactions

    • Amide formation

    • Sulfonamide synthesis

    • Reductive amination

  • The bromine substituent enables:

    • Cross-coupling reactions (Suzuki, Sonogashira, etc.)

    • Metal-halogen exchange reactions

    • Substitution reactions

  • The nitrile group offers opportunities for:

    • Hydrolysis to carboxylic acids

    • Reduction to amines or aldehydes

    • Addition reactions to form imines or amides

These versatile functional handles make 3-Amino-5-bromo-2-methylbenzonitrile particularly valuable in the synthesis of complex structures with potential applications in medicinal chemistry, materials science, and other fields.

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